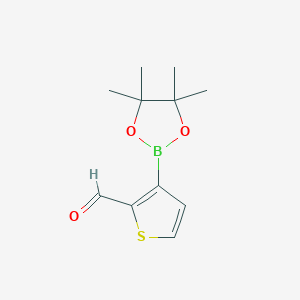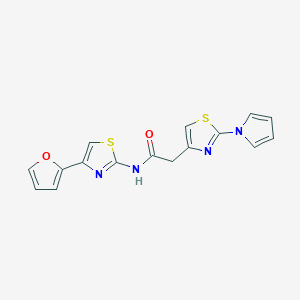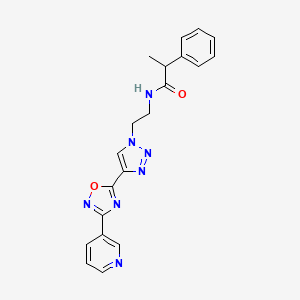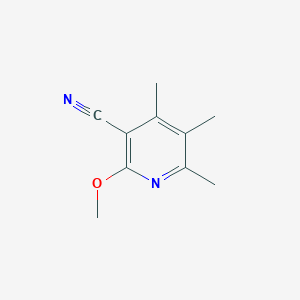![molecular formula C12H11IO2 B2410867 5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole CAS No. 2287280-96-8](/img/structure/B2410867.png)
5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole” is a compound that contains a bicyclo[1.1.1]pentane (BCP) unit . BCPs are studied extensively as bioisosteric components of drugs . They are not found in nature and this molecular unit approximates the distance of a para-disubstituted benzene which is replaced in medicines as a method of improving treatments .
Synthesis Analysis
Bicyclo[1.1.1]pentanes (BCPs) have been prepared on a multi-gram scale using just light . This is the most general and practical approach to BCPs . A photo-Hunsdiecker reaction generates iodo-bicyclo[1.1.1]pentanes under metal-free conditions at room temperature . These intermediates react with nitrogen and sulfur nucleophiles to afford substituted bicyclo[1.1.0]butane products .Molecular Structure Analysis
The molecular structure of BCPs is unique and highly strained . The fused bicyclic structure allows them to participate in a range of strain release chemistry for the synthesis of four-membered ring systems . The BCP skeleton is often rotationally averaged, indicating fewer interactions compared to bridgehead functional groups .Chemical Reactions Analysis
The chemical reactions involving BCPs are diverse and complex . For example, a photo-Hunsdiecker reaction generates iodo-bicyclo[1.1.1]pentanes under metal-free conditions at room temperature . These intermediates react with nitrogen and sulfur nucleophiles to afford substituted bicyclo[1.1.0]butane products .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IO2/c13-12-4-11(5-12,6-12)8-1-2-9-10(3-8)15-7-14-9/h1-3H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGWLVHEHMNFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2410786.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)





![N-[(1S)-1-Cyanoethyl]-4-cyclohexylbenzamide](/img/structure/B2410805.png)

